4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde

Descripción

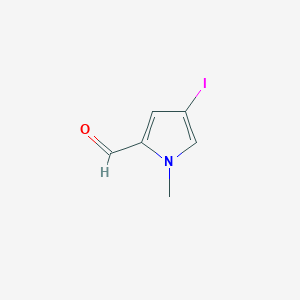

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-1-methylpyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-8-3-5(7)2-6(8)4-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHYKNRBUUPSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262249 | |

| Record name | 4-Iodo-1-methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40566-08-3 | |

| Record name | 4-Iodo-1-methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40566-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-methyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 1 Methyl 1h Pyrrole 2 Carbaldehyde

Regioselective Halogenation Approaches

The introduction of an iodine atom at a specific position on the pyrrole (B145914) ring is a critical step in the synthesis of 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde. The inherent reactivity of the pyrrole nucleus towards electrophiles necessitates a controlled approach to achieve the desired regioselectivity.

Electrophilic Iodination Techniques and Reagent Systems (e.g., N-Iodosuccinimide mediated)

Electrophilic iodination stands as a primary method for the direct introduction of iodine onto the pyrrole ring. Due to the high reactivity of the pyrrole system, which can lead to polymerization or the formation of multiple isomers and poly-iodinated products, mild and selective iodinating agents are preferred. N-Iodosuccinimide (NIS) is a widely employed reagent for this purpose, offering a more controlled delivery of the electrophilic iodine species compared to molecular iodine. researchgate.netwikipedia.org

The reaction typically proceeds by treating the pyrrole substrate, in this case, 1-methyl-1H-pyrrole-2-carbaldehyde, with NIS in an appropriate solvent. The regiochemical outcome of the iodination is dictated by the directing effects of the substituents on the pyrrole ring. The N-methyl group is an activating group, while the 2-carbaldehyde group is a deactivating, meta-directing group. In the case of 1-methyl-1H-pyrrole-2-carbaldehyde, the electron-donating effect of the nitrogen atom strongly activates the C3 and C4 positions towards electrophilic attack. The electron-withdrawing nature of the formyl group at the C2 position deactivates the adjacent C3 position, thereby directing the incoming electrophile preferentially to the C4 position.

The general reaction conditions for the iodination of a pyrrole derivative using NIS are presented in the table below.

| Parameter | Condition | Reference |

| Iodinating Agent | N-Iodosuccinimide (NIS) | researchgate.net |

| Substrate | 1-methyl-1H-pyrrole-2-carbaldehyde | Inferred |

| Solvent | Acetonitrile, Dichloromethane, or Tetrahydrofuran | researchgate.net |

| Temperature | 0 °C to room temperature | researchgate.net |

| Reaction Time | Typically 1-4 hours | researchgate.net |

A study on the site-selective synthesis of iodopyrrole-3-carboxaldehydes demonstrated that NIS can be used for regioselective iodination after the formation of the pyrrole ring. researchgate.net While the target molecule in that study was a 3-carboxaldehyde, the principles of regioselective iodination using NIS are applicable.

Optimization Strategies for Minimizing Polyiodination Byproducts

A significant challenge in the iodination of highly activated pyrrole rings is the potential for over-iodination, leading to the formation of di- and tri-iodinated byproducts. Several strategies can be employed to minimize the formation of these undesired products.

One of the primary methods to control the reaction is the careful control of stoichiometry. Using a slight excess or an equimolar amount of the iodinating agent relative to the pyrrole substrate can favor mono-iodination. A study on the iodination of pyrimidine (B1678525) derivatives highlighted the importance of optimizing the molar ratio of the iodinating reagent. organic-chemistry.org

Another key parameter is the reaction temperature. Conducting the reaction at lower temperatures (e.g., 0 °C) can help to moderate the reactivity and improve the selectivity for the mono-iodinated product. Additionally, the choice of solvent can influence the reaction outcome. Less polar solvents may sometimes lead to higher selectivity.

Furthermore, the slow, portion-wise addition of the iodinating agent to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple iodination events occurring on the same molecule.

Formylation Reactions for Pyrrole Carbaldehyde Construction

The introduction of the carbaldehyde group is another cornerstone of the synthesis of this compound. The Vilsmeier-Haack reaction is the most prominent method for this transformation on electron-rich aromatic and heteroaromatic rings like pyrrole. ijpcbs.comwikipedia.org

Vilsmeier-Haack Formylation and its Mechanistic Nuances

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com This reaction is highly effective for the formylation of N-substituted pyrroles, which exhibit a strong preference for substitution at the C2 position. chemistrysteps.com

The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich pyrrole ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

A detailed procedure for the Vilsmeier-Haack formylation of pyrrole to yield pyrrole-2-carboxaldehyde is well-documented and serves as a foundational method. orgsyn.org For the synthesis of 1-methyl-1H-pyrrole-2-carbaldehyde, the starting material would be 1-methyl-1H-pyrrole.

| Parameter | Condition | Reference |

| Formylating Reagent | Vilsmeier Reagent (DMF/POCl₃) | chemistrysteps.comorgsyn.org |

| Substrate | 1-methyl-1H-pyrrole | Inferred |

| Solvent | Dichloromethane or excess DMF | orgsyn.org |

| Temperature | 0 °C to reflux | orgsyn.org |

| Work-up | Hydrolysis with aqueous base (e.g., NaOH or NaOAc) | orgsyn.org |

Alternative Methods for Introducing the Carbaldehyde Functionality

While the Vilsmeier-Haack reaction is the most common method, other strategies exist for introducing a formyl group onto a pyrrole ring. One such approach involves the reduction of a corresponding carboxylic acid or its derivative. For instance, a 2-thionoester pyrrole can be reduced to the corresponding 2-formyl pyrrole in a single step using Raney® nickel. ijpcbs.com This method provides an alternative to the more traditional hydrolysis, decarboxylation, and subsequent formylation of Knorr-type 2-carboxylate pyrroles.

Another possibility is the oxidation of a 2-methyl group. However, this approach is often less direct and may require specific activating groups on the pyrrole ring to be efficient.

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound is typically achieved through a multi-step sequence, with the order of formylation and iodination being a key strategic consideration. A common and logical approach involves the initial formylation of a readily available precursor, followed by the regioselective iodination of the resulting carbaldehyde.

A plausible and efficient multi-step synthesis would commence with 1-methyl-1H-pyrrole as the starting material. The first step would be the Vilsmeier-Haack formylation to produce 1-methyl-1H-pyrrole-2-carbaldehyde. This reaction is known to proceed in high yield and with excellent regioselectivity for the 2-position.

The subsequent step would be the regioselective iodination of 1-methyl-1H-pyrrole-2-carbaldehyde at the C4 position using N-iodosuccinimide. As previously discussed, the directing effects of the N-methyl and 2-formyl groups favor iodination at this position.

A patent describing the synthesis of 4-substituted pyrrole-2-carbaldehyde compounds outlines a two-step method that involves reacting a pyrrole with a Vilsmeier reagent to produce a 2-substituted pyrrole, which is then further reacted. rsc.org This supports the proposed synthetic sequence.

The following table summarizes a likely two-step synthetic sequence:

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Vilsmeier-Haack Formylation | 1-methyl-1H-pyrrole | DMF, POCl₃ | 1-methyl-1H-pyrrole-2-carbaldehyde |

| 2 | Electrophilic Iodination | 1-methyl-1H-pyrrole-2-carbaldehyde | N-Iodosuccinimide (NIS) | This compound |

This sequential approach allows for the controlled introduction of both functional groups, leveraging established and high-yielding reactions to construct the target molecule efficiently.

Paal-Knorr Cyclization and Subsequent Functionalization for Pyrrole Core Formation

The Paal-Knorr synthesis is a cornerstone in the formation of pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. nih.govcdnsciencepub.comwikipedia.orgclockss.orgalfa-chemistry.comrgmcet.edu.in In the context of this compound, this method would be employed to first construct the N-methylpyrrole core, which would then undergo subsequent formylation and iodination.

A plausible pathway commences with the reaction of a suitable 1,4-dicarbonyl precursor with methylamine (B109427) to yield a 1-methylpyrrole (B46729) derivative. The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org While the Paal-Knorr synthesis is highly effective for pyrrole ring formation, it does not directly yield the target compound. Therefore, subsequent functionalization steps are necessary.

Following the successful synthesis of the 1-methylpyrrole core, a formylation reaction is required to introduce the carbaldehyde group at the 2-position. A common and efficient method for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgcambridge.orgchemistrysteps.comijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings such as pyrrole. cambridge.orgchemistrysteps.comijpcbs.com

The final step in this sequence is the regioselective iodination of the 1-methyl-1H-pyrrole-2-carbaldehyde intermediate. Due to the electron-donating nature of the pyrrole ring, electrophilic substitution reactions, such as iodination, readily occur. Reagents like N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent can be employed to introduce the iodine atom at the 4-position of the pyrrole ring. The directing effects of the existing substituents on the pyrrole ring will influence the regioselectivity of this final step.

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent strategies.

Linear Synthesis: A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A probable linear pathway for the target molecule would be:

Synthesis of 1-methyl-1H-pyrrole: This can be achieved through various methods, including the Paal-Knorr reaction as previously described, or the N-alkylation of pyrrole with a methylating agent.

Formylation of 1-methyl-1H-pyrrole: The Vilsmeier-Haack reaction would be employed to introduce the aldehyde group at the 2-position, yielding 1-methyl-1H-pyrrole-2-carbaldehyde. organic-chemistry.orgcambridge.orgchemistrysteps.comijpcbs.com

Iodination of 1-methyl-1H-pyrrole-2-carbaldehyde: The final step would be the regioselective iodination at the 4-position.

An alternative linear approach could involve the initial iodination of a pyrrole precursor, followed by N-methylation and formylation, or another permutation of these steps. The specific sequence would be determined by the compatibility of the reagents and the directing effects of the substituents at each stage.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrrole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes.

Application of Organocatalysis for Sustainable Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a more sustainable alternative to traditional metal-based catalysts. rsc.org In the context of pyrrole synthesis, organocatalysts can be employed in various steps, including the initial ring formation and subsequent functionalization. For instance, proline-catalyzed variations of the Paal-Knorr synthesis have been reported, offering a metal-free approach to the pyrrole core. rsc.org Furthermore, organocatalytic methods for the functionalization of pyrroles are being developed, which could potentially be applied to the formylation and iodination steps. organic-chemistry.org

Development of Environmentally Benign Reaction Media and Conditions

A key aspect of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free conditions. For pyrrole synthesis, reactions in water or ionic liquids have been explored as alternatives to volatile organic compounds (VOCs). clockss.orgresearchgate.net Ionic liquids, in particular, can act as both the solvent and a catalyst, and their non-volatile nature makes them an attractive option for reducing air pollution. researchgate.net Additionally, the use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.

Advanced Catalytic Approaches in Pyrrole Functionalization

Modern catalytic methods provide powerful tools for the selective functionalization of pyrrole rings, offering advantages in terms of efficiency and regioselectivity.

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocycles like pyrrole. nih.govnih.govmdpi.comresearchgate.netacs.org This approach allows for the introduction of various substituents, including iodine, directly onto the pyrrole ring without the need for pre-functionalized starting materials. For the synthesis of this compound, a palladium-catalyzed C-H iodination of 1-methyl-1H-pyrrole-2-carbaldehyde could be a highly efficient and regioselective final step. The reaction would likely involve a directing group effect from the carbaldehyde to guide the palladium catalyst to the C4 position. The use of molecular iodine (I₂) as the iodine source in such reactions is also an area of active research, offering a more atom-economical approach. nih.gov

Metal-Free Oxidative Cyclization Methods

A diligent search of chemical databases and scholarly articles did not yield any established or reported metal-free oxidative cyclization methods for the synthesis of this compound. The existing literature primarily focuses on other synthetic routes, such as the direct iodination of the 1-methyl-1H-pyrrole-2-carbaldehyde precursor.

General metal-free oxidative cyclization reactions often utilize oxidants like potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP) to facilitate the formation of heterocyclic rings from appropriately functionalized acyclic precursors. rsc.orgresearchgate.net These reactions proceed through mechanisms that can involve radical pathways. researchgate.net For instance, the synthesis of α-pyrone derivatives has been achieved through a metal-free C-H functionalization of enynals using K₂S₂O₈ as both an oxygen source and a C-H functionalization agent. rsc.org Similarly, TBHP has been employed in the domino synthesis of pyrano[4,3-b]quinolin-1-ones from o-alkynylquinoline aldehydes, proceeding via oxidation of the aldehydic C-H bond followed by intramolecular cyclization. researchgate.net

However, the application of such a strategy to form the pyrrole ring of this compound from an acyclic precursor in a metal-free oxidative cyclization has not been described. The challenges in achieving such a transformation would likely include the regioselective introduction of the iodine atom and the control of the cyclization to form the desired pyrrole core.

Further research is required to explore the feasibility of developing a metal-free oxidative cyclization route to this compound. Such a method, if developed, could offer a more environmentally benign and cost-effective alternative to traditional metal-catalyzed processes.

Reactivity Profiles and Derivatization Strategies of 4 Iodo 1 Methyl 1h Pyrrole 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it inherently reactive towards electrophiles. onlineorganicchemistrytutor.com Electrophilic attack on the unsubstituted pyrrole ring preferentially occurs at the C2 or C5 positions, as the resulting cationic intermediate can be stabilized by three resonance structures, compared to only two for an attack at C3 or C4. onlineorganicchemistrytutor.com In 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde, the substitution pattern significantly influences the regiochemical outcome of further electrophilic substitutions.

Electronic and Steric Influence of the 4-Iodo Substituent on Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the combined electronic and steric effects of its three substituents.

N-Methyl Group: The methyl group on the nitrogen atom is electron-donating through an inductive effect (+I), which activates the entire pyrrole ring towards electrophilic attack.

2-Carbaldehyde Group: The aldehyde group is strongly electron-withdrawing due to both inductive (-I) and resonance (-M) effects. This deactivates the ring, particularly at the positions ortho (C3) and para (C5) to it, and acts as a meta-director. Therefore, it directs incoming electrophiles towards the C5 position.

4-Iodo Substituent: The iodine atom exerts a dual electronic effect. It is electron-withdrawing via its inductive effect (-I) but electron-donating through its resonance effect (+M), where its lone pairs can participate in the π-system. Halogens are generally deactivating but ortho, para-directing. In this case, the iodo group directs incoming electrophiles to the C3 and C5 positions.

Considering these influences, the C5 position is the most likely site for electrophilic attack. It is electronically favored by the directing effects of both the carbaldehyde and iodo groups. The C3 position is directed only by the iodo group. While the bulky iodo group at C4 might pose some steric hindrance for an attack at C5, the strong electronic directing effects are generally the dominant factors in determining the reaction's regioselectivity.

Direct and Indirect Functionalization of Pyrrole Ring Positions

The pyrrole nucleus can be functionalized through various electrophilic substitution reactions. Given the directing effects discussed, these reactions are expected to yield C5-substituted products primarily.

Common electrophilic aromatic substitution reactions include:

Halogenation: Further halogenation, for instance, using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), would be expected to introduce a chlorine or bromine atom at the C5 position. The synthesis of related halogen-doped pyrroles often employs such reagents. nih.gov Fluorination can be achieved using electrophilic fluorine sources like Selectfluor. nih.gov

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO2). masterorganicchemistry.com This reaction would likely yield 4-iodo-1-methyl-5-nitro-1H-pyrrole-2-carbaldehyde.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (SO3H) onto the ring, again predicted to be at the C5 position. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions can introduce new carbon substituents. masterorganicchemistry.com For example, reacting the compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would likely result in acylation at C5. nih.gov

The table below summarizes potential electrophilic substitution reactions and their expected primary products.

| Reaction Type | Reagent(s) | Expected Major Product |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-chloro-4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde |

| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde |

| Nitration | HNO₃, H₂SO₄ | 4-iodo-1-methyl-5-nitro-1H-pyrrole-2-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde |

Transformations of the Carbaldehyde Moiety

The aldehyde group at the C2 position is a versatile functional handle that can undergo a wide array of transformations, including nucleophilic additions, condensations, reductions, and oxidations.

Nucleophilic Additions and Condensation Reactions (e.g., Imine and Schiff Base Formation)

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by various nucleophiles. A primary class of such reactions is condensation with primary amines to form imines, also known as Schiff bases. This reaction proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal (or carbinolamine) intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net

Other significant reactions involving the aldehyde group include:

Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) converts the aldehyde into an alkene, replacing the C=O bond with a C=C bond.

Henry Reaction (Nitroaldol Reaction): A base-catalyzed reaction with a nitroalkane (such as nitromethane) to form a β-nitro alcohol.

Grignard and Organolithium Additions: Reaction with organometallic reagents (R-MgX or R-Li) results in the formation of a secondary alcohol after an aqueous workup.

These transformations are fundamental in extending the carbon skeleton and introducing new functional groups.

| Reaction Type | Reagent(s) | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR') | Alkene |

| Henry Reaction | Nitroalkane (R'-CH₂NO₂), Base | β-Nitro Alcohol |

| Grignard Addition | Grignard Reagent (R'-MgBr), then H₃O⁺ | Secondary Alcohol |

Reductive and Oxidative Conversions of the Aldehyde Group

The oxidation state of the aldehyde's carbon atom can be readily altered through reduction or oxidation, providing access to alcohols, methyl groups, or carboxylic acids. youtube.com

Reductive Conversions:

Reduction to an Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, (4-iodo-1-methyl-1H-pyrrol-2-yl)methanol. This is typically achieved using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Deoxygenation to a Methyl Group: Complete reduction of the aldehyde to a methyl group (4-iodo-1,2-dimethyl-1H-pyrrole) can be accomplished under more forceful conditions. Classic methods include the Wolff-Kishner reduction (hydrazine, KOH, heat) or the Clemmensen reduction (zinc amalgam, HCl).

Oxidative Conversions:

Oxidation to a Carboxylic Acid: The aldehyde can be oxidized to form 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid. This transformation can be carried out using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in acetone/sulfuric acid), or through milder methods like the Pinnick oxidation (sodium chlorite, NaOCl₂), which is often preferred for substrates with sensitive functional groups.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Deoxygenation | Hydrazine, KOH (Wolff-Kishner) | Methyl (-CH₃) |

| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid (-COOH) |

Cross-Coupling Reactions Utilizing the Aryl Iodide Functionality

The carbon-iodine bond at the C4 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, often requiring milder conditions than their bromide or chloride counterparts. libretexts.org This makes this compound a valuable precursor for synthesizing more complex, substituted pyrroles. researchgate.net The key reactions in this class are the Suzuki-Miyaura, Sonogashira, and Heck couplings. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers, allowing for the synthesis of biaryl and vinyl-substituted pyrroles. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronate species and concluding with reductive elimination to yield the product and regenerate the catalyst. yonedalabs.com

Sonogashira Coupling: This reaction constructs a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of a base. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed to avoid the potential side reaction of alkyne homocoupling. organic-chemistry.org This method provides a direct route to alkynylpyrroles.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, resulting in a vinyl-substituted pyrrole. rsc.org The reaction typically requires a palladium catalyst and a base.

The table below outlines these important cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl/Vinyl-substituted Pyrrole |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Alkynyl-substituted Pyrrole |

| Heck | Alkene (CH₂=CHR) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Vinyl-substituted Pyrrole |

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, the iodine atom at the C4 position serves as an excellent leaving group for palladium-catalyzed cross-coupling with various organoboron compounds. Halogenated pyrroles, including 4-iodo-1H-pyrrole-2-carbaldehyde, have been specifically synthesized for their utility as building blocks in Suzuki-Miyaura reactions. wikipedia.orgorganic-chemistry.orggriffith.edu.auresearchgate.net

The reaction typically involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like sodium carbonate or cesium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. nih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from similar N-protected bromopyrrole derivatives. For instance, the coupling of N-protected 4-bromopyrrole-2-carboxylates with various arylboronic acids proceeds in moderate to excellent yields, highlighting the feasibility of such transformations on the pyrrole core. nih.gov The choice of the nitrogen protecting group can be crucial to prevent side reactions like debromination. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrroles (Note: This table is based on analogous reactions of similar halogenated pyrrole derivatives, as specific data for this compound was not available in the reviewed literature.)

| Entry | Halogenated Pyrrole | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | N-SEM-4-bromopyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | Good |

| 2 | N-SEM-4-bromopyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 77 |

| 3 | N-SEM-4-bromopyrrole-2-carboxylate | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 41 |

Data inferred from studies on N-SEM-protected 4-bromopyrrole-2-carboxylate. nih.gov

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the iodo-substituent of this compound makes it a suitable substrate for a variety of other transition metal-catalyzed cross-coupling reactions. These reactions further expand its utility in creating diverse molecular structures.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org The C-I bond in the target molecule is expected to be highly reactive under Sonogashira conditions, allowing for the introduction of various alkynyl moieties at the 4-position of the pyrrole ring. This method is valuable for the synthesis of conjugated enynes and arylalkynes. researchgate.net

Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene. organic-chemistry.orgnih.govfrontiersin.orgnih.govresearchgate.net this compound could be coupled with various alkenes to introduce vinyl groups at the C4-position, leading to the formation of substituted olefins.

Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl halide. organic-chemistry.orgwikipedia.orgresearchgate.net The versatility of the Stille coupling allows for the formation of C-C bonds with a wide range of organic groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.gov This would allow for the introduction of various amino groups at the 4-position of the pyrrole ring, leading to the synthesis of 4-aminopyrrole derivatives.

Table 2: Overview of Potential Transition Metal-Catalyzed Reactions (Note: This table outlines potential reactions based on the known reactivity of aryl iodides. Specific examples with this compound require further experimental validation.)

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Type |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | 4-Alkynylpyrrole |

| Heck | Alkene | C(sp²)-C(sp²) | 4-Alkenylpyrrole |

| Stille | Organostannane | C(sp²)-C(sp²) | 4-Aryl/Alkenylpyrrole |

| Buchwald-Hartwig | Amine | C(sp²)-N | 4-Aminopyrrole |

Construction of Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable scaffold for the construction of more complex molecular frameworks, including fused heterocyclic systems and elaborate ligated structures.

Annulation and Heterocyclic Ring-Forming Reactions Involving this compound

The carbaldehyde group at the 2-position of the pyrrole ring is a key functionality for participating in annulation reactions, leading to the formation of fused ring systems. One notable example is the base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters, which yields multisubstituted 5,6-dihydroindolizines. researchgate.net This type of reaction demonstrates the potential of the aldehyde group to act as an electrophile in cyclization cascades.

Furthermore, the aldehyde can be a precursor for the formation of imines, which can then undergo intramolecular cyclization. For instance, the reaction of a pyrrole-2-carbaldehyde with an appropriate amine can lead to a Schiff base, which can then be involved in various cyclization reactions to form fused heterocycles. While specific examples starting from this compound are not detailed in the provided literature, the general reactivity pattern of pyrrole-2-carbaldehydes suggests its applicability in such synthetic strategies. organic-chemistry.orgresearchgate.net

Derivatization to Form Pyrrole-Ligated Scaffolds

The pyrrole ring, often in combination with other strategically placed functional groups, can act as a ligand for metal ions, forming coordination complexes. The derivatization of this compound can lead to the synthesis of various pyrrole-ligated scaffolds.

A common strategy involves the conversion of the carbaldehyde group into a Schiff base by condensation with a primary amine. ekb.egnih.gov The resulting imine nitrogen, along with the pyrrole nitrogen, can create a bidentate chelation site. Further modifications of the molecule, for instance, through cross-coupling reactions at the 4-position, can introduce additional donor atoms, leading to the formation of tridentate or multidentate ligands.

Another approach is the transformation of the aldehyde and iodo groups into other functionalities that can participate in the formation of macrocyclic structures. For example, the aldehyde can be converted to a hydrazide, which can then undergo cyclization with another functional group to form a heterocyclic ring like a 1,3,4-oxadiazole. researchgate.net Such derivatizations create extended arms from the pyrrole core, capable of forming complex and potentially functional scaffolds.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 1 Methyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic arrangement and electronic environment.

Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are fundamental to its structural verification. While specific experimental data for this exact compound is not widely published, a detailed analysis can be constructed based on the well-documented spectra of its parent compound, 1-methyl-1H-pyrrole-2-carbaldehyde, and the known effects of iodine substitution on the pyrrole (B145914) ring.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two pyrrole ring protons, and the N-methyl protons. The aldehydic proton (CHO) will appear as a singlet at the most downfield region, typically around δ 9.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyrrole ring, H-3 and H-5, will appear as doublets due to coupling with each other. In the parent compound, 1-methyl-1H-pyrrole-2-carbaldehyde, these protons resonate at approximately δ 6.9-7.1 ppm (H-3) and δ 6.2-6.4 ppm (H-5). The introduction of an iodine atom at the C-4 position will significantly influence the chemical shifts of the adjacent protons. The H-3 and H-5 protons in the iodinated compound are expected to experience a downfield shift. The N-methyl protons will appear as a singlet, typically around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 1-methyl-1H-pyrrole-2-carbaldehyde, the carbonyl carbon (C=O) is the most deshielded, appearing around δ 180 ppm. The pyrrole ring carbons (C-2, C-3, C-4, and C-5) and the N-methyl carbon will have characteristic chemical shifts. The introduction of iodine at C-4 will cause a significant upfield shift for C-4 due to the heavy atom effect, while C-3 and C-5 will be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CHO | ~9.5 (s) | ~180 |

| H-3 | ~7.2 (d) | ~126 |

| H-5 | ~7.0 (d) | ~115 |

| N-CH₃ | ~3.9 (s) | ~35 |

| C-2 | - | ~132 |

| C-4 | - | ~75 |

These are predicted values based on data from analogous compounds and known substituent effects. Actual experimental values may vary.

Application of Two-Dimensional NMR Techniques (e.g., gCOSY, gHSQC, gHMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

gCOSY (gradient Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of H-3 and H-5 would be expected, confirming their adjacent relationship on the pyrrole ring. researchgate.netnih.gov

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). researchgate.netnih.gov It would show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, and the N-methyl proton signal with the N-methyl carbon signal. This allows for the direct assignment of the carbon signals for the protonated carbons.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). researchgate.netnih.gov This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aldehydic proton would show a correlation to C-2, confirming its attachment. The H-3 proton would show correlations to C-2, C-4, and C-5, while the H-5 proton would show correlations to C-3 and C-4, and the N-methyl protons would correlate with C-2 and C-5. These correlations would unequivocally confirm the substitution pattern of the pyrrole ring.

¹⁵N NMR Spectroscopic Studies for Pyrrole Nitrogen Environments

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. For pyrrole and its derivatives, the ¹⁵N chemical shift is sensitive to the nature and position of substituents on the ring. In N-methylated pyrroles, the nitrogen is in a "pyrrole-like" environment. The ¹⁵N chemical shift for 1-methylpyrrole (B46729) is around -225 ppm (relative to nitromethane). The presence of the electron-withdrawing aldehyde group at C-2 and the iodine atom at C-4 in this compound is expected to deshield the nitrogen atom, resulting in a downfield shift compared to 1-methylpyrrole. This technique can be particularly useful in distinguishing between different isomers and understanding the electronic effects of the substituents on the pyrrole nitrogen.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of the closely related compound, 4-iodo-1H-pyrrole-2-carbaldehyde, offers significant insights. nih.gov

Determination of Molecular Planarity, Conformation, and Torsion Angles

The crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde reveals that the molecule is essentially planar. nih.gov This planarity is a common feature of many 2-acylpyrroles and is expected to be maintained in the N-methylated derivative. The planarity arises from the sp² hybridization of the atoms in the pyrrole ring and the carbonyl group. The torsion angle between the pyrrole ring and the aldehyde group would be close to 0°, indicating a syn or anti-planar conformation. In many 2-acylpyrroles, the syn-conformation is favored as it can be stabilized by intramolecular interactions. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., N-H···O Hydrogen Bonding, Dimer Formation)

In the solid state, molecules of 4-iodo-1H-pyrrole-2-carbaldehyde form centrosymmetric dimers through N-H···O hydrogen bonds between the pyrrole N-H of one molecule and the carbonyl oxygen of another. nih.gov However, in this compound, the N-H proton is replaced by a methyl group, precluding this specific hydrogen bonding interaction.

Elucidation of Regiochemistry and Stereochemical Features in Crystal Structures

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity and physical properties. While specific crystal structure data for this compound is not publicly available, analysis of closely related structures provides significant insight into its expected regiochemical and stereochemical features.

The regiochemistry of the substituents on the pyrrole ring is definitively established during its synthesis. The Paal-Knorr synthesis, a common method for preparing pyrroles, allows for controlled placement of substituents. mdpi.com More modern methods, such as nickel(0)-catalyzed transannulation reactions, also offer precise control over the final substitution pattern, enabling the specific synthesis of the 4-iodo-2-carbaldehyde isomer. organic-chemistry.org

The stereochemistry, or the spatial arrangement of the molecule, can be inferred from the crystal structure of its N-H analog, 4-iodo-1H-pyrrole-2-carbaldehyde. In the crystal structure of this analog, the molecules are planar and form centrosymmetric dimers through N-H···O hydrogen bonding. The planarity of the pyrrole ring is a key feature of its aromaticity. It is expected that this compound will also possess a planar pyrrole ring. However, the presence of the N-methyl group precludes the formation of the N-H···O hydrogen-bonded dimers seen in its analog. mdpi.com Instead, weaker intermolecular interactions, such as C-H···O or C-H···I interactions, are likely to govern the crystal packing. mdpi.comresearchgate.net In other N-methylated pyrrole derivatives, such as 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one, the crystal structure is stabilized by dimers formed through C-H···O and C-H···Cl bonds. mdpi.com The orientation of the aldehyde group relative to the pyrrole ring will also be a key stereochemical feature, with syn and anti conformers being possible.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and conformational states of molecules.

A significant feature of N-substituted pyrroles like this compound is the absence of the N-H bond. This fundamentally alters its hydrogen bonding capabilities compared to unsubstituted or N-H pyrrole derivatives. In pyrrole and its N-H derivatives, the N-H group can act as a hydrogen bond donor, leading to the formation of intermolecular N-H···O bonds, which are readily observable in their vibrational spectra. iaea.orgnih.gov The study of pyrrole-2-carboxamide, for instance, reveals the presence of intermolecular resonance-assisted hydrogen bonds. acs.org The absence of the N-H stretching vibration, typically seen in the 3200-3400 cm⁻¹ region in the FT-IR spectra of N-H pyrroles, would be a key characteristic for this compound. nih.gov While intramolecular hydrogen bonding is a possibility in some pyrrole derivatives, the substitution pattern in this specific molecule makes strong intramolecular hydrogen bonds unlikely. acs.org

The FT-IR and Raman spectra of this compound are expected to be rich with characteristic vibrations corresponding to its various functional groups. Based on studies of N-methylpyrrole and other substituted pyrroles, the following spectral regions and vibrational modes would be of particular interest researchgate.netresearchgate.netbibliotekanauki.plnih.gov:

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O) is expected in the FT-IR spectrum, typically in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the pyrrole ring and the iodine substituent.

Pyrrole Ring Vibrations: The fundamental vibrations of the pyrrole ring itself will give rise to a series of bands in the fingerprint region of the spectra (below 1600 cm⁻¹). researchgate.netresearchgate.net These include C-C and C-N stretching modes.

C-H Vibrations: The spectra will also feature bands corresponding to the C-H stretching and bending vibrations of the pyrrole ring and the N-methyl group.

C-I Vibration: The carbon-iodine bond stretching vibration is expected to appear at lower frequencies, typically in the far-infrared region of the spectrum.

N-CH₃ Vibrations: Vibrations associated with the N-methyl group, such as C-H stretching and bending modes, will also be present. researchgate.net

The analysis of these vibrational modes, often aided by theoretical calculations, can provide detailed information about the molecule's conformation and the electronic interactions between its substituents. nih.gov

High-Resolution Mass Spectrometry Techniques

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering precise mass measurements and detailed fragmentation information.

High-resolution electrospray ionization mass spectrometry (HRESIMS) allows for the determination of the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). acs.orgacs.org This precision enables the unambiguous determination of the elemental composition of the parent ion. For this compound (C₆H₆INO), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This experimental confirmation of the elemental formula is a critical step in the identification of a new or known compound. The use of HRMS is particularly valuable in the analysis of complex mixtures, such as those encountered in environmental or biological samples, where it can selectively identify halogenated compounds. nih.govresearchgate.net

In addition to providing the molecular weight, mass spectrometry bombards molecules with energy, causing them to break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecular structure and can be used for its confirmation. The fragmentation pathways of 2-substituted pyrrole derivatives are significantly influenced by the nature of the substituents. nih.gov For this compound, several key fragmentation pathways can be predicted based on general principles whitman.edu:

Loss of a Hydrogen Atom: A peak corresponding to [M-1]⁺ is often observed for aldehydes.

Loss of the Aldehyde Group: Cleavage of the bond between the pyrrole ring and the carbonyl group could lead to the loss of the CHO group, resulting in a fragment ion.

Loss of Iodine: The C-I bond is relatively weak and can cleave to produce an ion corresponding to the loss of an iodine atom or an iodine radical. The presence of an ion at m/z 127 (I⁺) can be indicative of an iodine-containing compound.

Cleavage of the N-Methyl Group: Loss of the methyl group from the nitrogen atom is another possible fragmentation pathway.

Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to a complex pattern of smaller ions. researchgate.net

By carefully analyzing the masses of these fragment ions using HRMS, their elemental compositions can also be determined, providing strong evidence for the proposed fragmentation mechanisms and, ultimately, confirming the structure of the parent molecule.

Theoretical and Computational Chemistry Investigations of 4 Iodo 1 Methyl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the electronic characteristics of 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde.

DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of a molecule's ground state properties. For this compound, these calculations would typically be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p) for lighter atoms and a basis set with effective core potentials for iodine).

These calculations can determine key geometric parameters. For instance, in related 2-acylpyrroles, DFT has been successfully used to predict bond lengths and angles. researchgate.net The optimized geometry would reveal the planarity of the pyrrole (B145914) ring and the orientation of the substituents. Furthermore, DFT provides insights into the electronic distribution through the calculation of molecular orbitals. The energies and shapes of these orbitals are crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Ground State Properties of this compound from Theoretical Calculations (Note: This data is hypothetical and based on expected values from DFT calculations on similar compounds.)

| Property | Predicted Value |

|---|---|

| Total Energy | (Specific value in Hartrees) |

| Dipole Moment | (Specific value in Debye) |

| C=O Bond Length | ~1.22 Å |

| C-I Bond Length | ~2.08 Å |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction pathways by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.comwikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is anticipated to have significant contributions from the electron-withdrawing carbaldehyde group. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. fiveable.me FMO analysis can predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is hypothetical and for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Conformational Analysis and Energetic Profiles

The presence of the rotatable carbaldehyde group necessitates a thorough conformational analysis to understand the molecule's preferred shapes and the energy barriers between them.

The carbaldehyde group relative to the pyrrole ring can exist in two primary planar conformations: syn (or O-cis), where the carbonyl oxygen is on the same side as the nitrogen of the pyrrole ring, and anti (or O-trans), where it is on the opposite side. Theoretical calculations on related 2-acylpyrroles have shown that both conformers can be stable. researchgate.net For 1-methyl-1H-pyrrole-2-carbaldehyde, the relative stability of the syn and anti conformers would be determined by a delicate balance of steric and electronic effects. The presence of the methyl group on the nitrogen atom may influence this preference compared to the unsubstituted pyrrole.

Computational methods can be used to calculate the energy profile for the rotation of the carbaldehyde group around the C2-C(aldehyde) bond. This involves performing a series of constrained geometry optimizations at different dihedral angles. The results would yield the rotational barrier, which is the energy difference between the stable conformers and the transition state (likely a perpendicular arrangement of the carbaldehyde group). The height of this barrier provides information on the rate of interconversion between the syn and anti forms at a given temperature. Generally, the rotational barriers in such systems are relatively low. msu.edu

Table 3: Illustrative Energetic Profile for the Conformers of this compound (Note: This data is hypothetical and based on general knowledge of similar compounds.)

| Conformer/State | Relative Energy (kcal/mol) |

|---|---|

| syn-conformer | 0.0 (most stable) |

| anti-conformer | 1.2 |

Analysis of Intermolecular Interactions and Crystal Packing

While a crystal structure for this compound is not publicly available, analysis of related compounds allows for predictions of its solid-state behavior. The crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde reveals that molecules form centrosymmetric dimers through N-H···O hydrogen bonds. researchgate.net

Table 4: Potential Intermolecular Interactions in the Crystal Lattice of this compound (Note: This table is predictive, based on the analysis of similar structures.)

| Interaction Type | Donor | Acceptor |

|---|---|---|

| C-H···O | C-H (pyrrole, methyl) | O (carbonyl) |

| Halogen Bonding | C-I | O (carbonyl), N (pyrrole) |

Computational Assessment of Hydrogen Bonding Networks and Halogen Bonds

Detailed computational assessments of the hydrogen bonding networks and halogen bonds for the specific compound this compound are not extensively available in the current body of scientific literature. However, analysis of its structural analogue, 4-iodo-1H-pyrrole-2-carbaldehyde, provides foundational insights into the potential non-covalent interactions.

In the crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde, molecules are observed to form centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.net The methylation of the pyrrole nitrogen to form this compound precludes this specific N-H donor interaction. Consequently, the primary hydrogen bond acceptor, the formyl oxygen, would seek alternative donors. In the absence of protic solvents or other hydrogen bond-donating species, the potential for classical hydrogen bonding is significantly diminished. However, weaker C—H⋯O interactions may still play a role in the crystal packing and conformational preferences of the molecule.

The presence of an iodine atom at the 4-position introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the case of this compound, the iodine atom can form a halogen bond with the formyl oxygen of a neighboring molecule (I⋯O). Studies on related iodinated heterocyclic compounds have shown evidence of such I⋯O halogen bonds influencing the supramolecular assembly. researchgate.net The strength and geometry of these bonds are influenced by the electronic environment of both the iodine and the acceptor atom.

Hirshfeld Surface and Quantum Theory of Atoms in Molecules (QTAIM) Studies for Non-Covalent Interactions

Specific Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) studies for this compound are not documented in published research. However, these computational tools are invaluable for understanding non-covalent interactions in molecular crystals.

Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal electron density. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen and halogen bonds. For this compound, a Hirshfeld analysis would be expected to reveal key contacts involving the iodine, oxygen, and hydrogen atoms, providing a fingerprint of the intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov The presence of a bond path between two atoms in a QTAIM analysis is a necessary condition for the existence of a chemical bond, including non-covalent interactions. For this compound, QTAIM analysis could unequivocally identify and characterize the nature of any I⋯O halogen bonds and C—H⋯O hydrogen bonds by locating the bond critical points (BCPs) and analyzing the electron density and its Laplacian at these points.

A theoretical study on a related system, 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, demonstrated the utility of Hirshfeld surface analysis in quantifying intermolecular contacts, with O⋯H/H⋯O interactions being significant contributors to the crystal packing. nih.govdoaj.org

Mechanistic Computational Studies of Reactions Involving this compound

Elucidation of Transition States and Activation Energies for Key Transformations

Specific computational studies detailing the transition states and activation energies for reactions involving this compound are not readily found in the literature. However, computational chemistry offers powerful tools to investigate reaction mechanisms.

For instance, in a reaction such as a Suzuki-Miyaura coupling, where the iodo-substituent would be the reactive site, density functional theory (DFT) calculations could be employed to model the reaction pathway. This would involve identifying the structures of reactants, intermediates, transition states, and products. The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. Its geometry provides insight into the bond-making and bond-breaking processes. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.

A theoretical investigation into the reaction of N-propargylated pyrrole-carbaldehydes with amines demonstrated the use of computational methods to understand differing reactivities. researchgate.netmetu.edu.tr The study calculated potential energy profiles and Gibbs free energies to elucidate the reaction mechanisms, showing how the steric bulk of the amine influences the reaction pathway. researchgate.netmetu.edu.tr

Computational Modeling of Reaction Pathways and Selectivity

While specific computational models for the reaction pathways and selectivity of this compound are not available, general principles of computational reaction modeling can be applied.

Computational modeling can be instrumental in understanding and predicting the selectivity (chemo-, regio-, and stereoselectivity) of reactions. For this compound, which possesses multiple reactive sites (the iodo group, the aldehyde, and the pyrrole ring), computational studies could predict which site is most likely to react under specific conditions.

For example, in reactions where both the iodo and aldehyde groups could potentially react, computational modeling can determine the relative activation barriers for each pathway. The pathway with the lower activation energy would be the kinetically favored one, thus predicting the chemoselectivity.

A study on the synthesis of pyrrole-2-carbaldehyde derivatives utilized mechanistic investigations, including proposed mechanisms, to understand the formation of the final products. organic-chemistry.org Such computational approaches could be applied to predict the outcomes of various transformations of this compound.

Applications of 4 Iodo 1 Methyl 1h Pyrrole 2 Carbaldehyde As a Core Synthetic Building Block

Role in Natural Product Total Synthesis

The inherent structural features of 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde make it a promising, though not yet widely documented, starting material for the total synthesis of various natural products, particularly those containing a pyrrole (B145914) scaffold.

Strategic Incorporation into Pyrrole-Containing Alkaloids and Natural Product Analogs

The pyrrole-imidazole and lamellarin classes of marine alkaloids represent significant targets for total synthesis due to their potent biological activities. researchgate.netnih.govrsc.org While direct utilization of this compound in the synthesis of these specific natural products is not extensively reported, the synthetic strategies employed for their construction highlight the potential of this building block.

The synthesis of pyrrole-imidazole alkaloids, such as oroidin (B1234803) and its derivatives, often involves the coupling of a substituted pyrrole carboxamide with an aminoimidazole moiety. researchgate.netnih.govrsc.org The aldehyde functionality of this compound can be readily converted to a carboxamide, while the iodo group provides a handle for cross-coupling reactions, a key step in many synthetic routes to these alkaloids. researchgate.net

Similarly, the lamellarins, which are characterized by a 3,4-diaryl-substituted pyrrole core, are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the aryl groups. mdpi.comrsc.orgresearchgate.netnih.govresearchgate.net The 4-iodo substituent of the title compound is ideally positioned for such transformations. The aldehyde group can either be a part of the final natural product analog or be further manipulated. For instance, it can be oxidized to a carboxylic acid, a common feature in many lamellarins. mdpi.comnih.gov The general synthetic approaches to lamellarins often utilize iodinated pyrrole derivatives, underscoring the strategic value of this compound. mdpi.comresearchgate.net

Table 1: Potential Synthetic Transformations of this compound in Alkaloid Synthesis

| Functional Group | Potential Transformation | Relevance to Alkaloid Synthesis |

| 2-Carbaldehyde | Oxidation to Carboxylic Acid | Formation of the carboxylate moiety in lamellarins. |

| Reductive amination | Introduction of side chains or coupling partners. | |

| Conversion to Carboxamide | Key structural feature in pyrrole-imidazole alkaloids. | |

| 4-Iodo | Suzuki, Stille, or Heck coupling | Introduction of aryl or other substituents at the C4 position. |

| 1-Methyl | Influences solubility and electronics | Can be retained or potentially demethylated in later steps. |

Building Block for Complex Tetrapyrrole Architectures and Related Macrocycles

Tetrapyrrolic macrocycles, such as porphyrins and their analogs, are fundamental to a wide range of biological processes and have found applications in materials science and medicine. The synthesis of these complex structures often relies on the condensation of smaller pyrrolic precursors. While the direct use of this compound in the synthesis of naturally occurring tetrapyrroles is not a mainstream approach, its functionalities offer intriguing possibilities for the creation of novel, synthetically modified macrocycles.

The aldehyde group at the 2-position is a classic functional group used in the Lindsey synthesis of porphyrins, where it condenses with pyrrole to form the porphyrinogen, which is then oxidized to the porphyrin. The 4-iodo substituent could be carried through this synthesis, providing a handle for post-porphyrin-synthesis modifications via cross-coupling reactions. This would allow for the introduction of a wide variety of functional groups at the β-position of the porphyrin ring, a strategy that is often challenging to achieve through direct synthesis.

Alternatively, the iodo group could be used to first construct a dipyrromethane or a more complex polypyrrolic precursor through coupling reactions, with the aldehyde then participating in the final macrocyclization step. This approach would allow for precise control over the substitution pattern of the final tetrapyrrole.

Scaffold for Novel Heterocyclic Frameworks

The reactivity of the iodo and aldehyde groups in this compound provides a platform for the construction of a diverse array of fused and polycyclic heterocyclic systems.

Design and Synthesis of Fused Pyrrole Systems with Diverse Chemical Properties

The intramolecular Heck reaction is a powerful tool for the synthesis of fused ring systems. organicreactions.orgwikipedia.orgprinceton.edu By attaching a vinyl or allyl group to the nitrogen or the C5 position of this compound, it is possible to create a precursor for an intramolecular palladium-catalyzed cyclization. This would lead to the formation of pyrrolo-fused systems, such as pyrrolo[1,2-a]pyridines or other related heterocycles, depending on the nature of the tethered alkene. The aldehyde group could be retained in the final product or used as a point for further diversification.

Another approach to fused systems involves the reaction of the aldehyde with a suitable binucleophile, followed by a cyclization reaction that could potentially involve the iodo group. For instance, reaction with a 1,2-diaminoarene could lead to a pyrrolo[1,2-a]quinoxaline (B1220188) scaffold after subsequent cyclization.

Development of Multi-Component Reaction Strategies Utilizing the Pyrrole Core

Multi-component reactions (MCRs) are highly efficient processes that allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govsciepub.comsciepub.com The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-known MCRs, such as the Ugi and Passerini reactions.

In an Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govsciepub.comsciepub.comnih.gov Using this compound as the aldehyde component would lead to the formation of a complex product bearing the iodopyrrole moiety. The iodo group would remain available for subsequent post-Ugi modifications, such as cross-coupling reactions, allowing for the creation of a library of diverse compounds from a single MCR.

Similarly, in a Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acyloxy amide. The use of this compound in this reaction would provide a straightforward route to α-acyloxy amides bearing the synthetically versatile iodopyrrole unit.

Table 2: Potential Multi-Component Reactions Involving this compound

| Reaction | Reactants | Product Type |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | Bis-amide with an iodopyrrole substituent |

| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy amide with an iodopyrrole substituent |

Contributions to Functional Materials Science

The field of functional materials science seeks to develop materials with specific, useful properties, such as conductivity, luminescence, or magnetism. researchgate.net Pyrrole-containing polymers and small molecules have shown significant promise in this area, particularly in organic electronics. mdpi.comnih.govacs.org The structure of this compound suggests its potential as a valuable building block for such materials.

The presence of the iodo group makes this compound a suitable monomer for the synthesis of conductive polymers through cross-coupling polymerization reactions. For example, Yamamoto or Suzuki polycondensation could be employed to create polypyrroles with a well-defined structure and extended π-conjugation, which are key requirements for high conductivity.

Furthermore, the combination of the electron-rich pyrrole ring with the potential for extended conjugation through polymerization or coupling with other aromatic units makes derivatives of this compound interesting candidates for use in organic light-emitting diodes (OLEDs). The aldehyde group can be used to introduce other functional moieties that can tune the electronic and photophysical properties of the molecule, such as the emission color and quantum efficiency. The ability to create well-defined oligomers and polymers from this building block could lead to new materials with tailored properties for a variety of organic electronic applications. mdpi.comnih.govacs.org

Utilization in the Development of Materials with Tailored Electronic and Photophysical Properties

The inherent properties of the this compound scaffold make it an attractive component for the synthesis of materials destined for applications in organic electronics and photonics. The presence of the iodine atom at the 4-position facilitates its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aromatic and heteroaromatic substituents, thereby enabling the systematic modification of the electronic landscape of the resulting molecule.

The N-methyl group on the pyrrole ring serves a dual purpose. Firstly, it enhances the solubility of the resulting materials in common organic solvents, which is a critical factor for solution-based processing and device fabrication. Secondly, it prevents the formation of intermolecular hydrogen bonds that can occur with N-H pyrrole derivatives, leading to more predictable and controllable solid-state packing and morphology.

The carbaldehyde group at the 2-position offers a further point of functionalization. It can readily participate in condensation reactions, such as Knoevenagel or Wittig reactions, to extend the conjugation length of the molecule or to introduce specific acceptor moieties. This multi-faceted reactivity allows for the creation of a diverse library of materials with finely-tuned highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission characteristics, and charge transport properties.

While specific research detailing the synthesis and characterization of materials directly from this compound is not extensively documented in publicly available literature, the principles of molecular design strongly suggest its potential. For instance, coupling with electron-donating units could lead to materials with high HOMO levels, suitable for use as hole-transporting layers in organic light-emitting diodes (OLEDs). Conversely, reaction with electron-withdrawing groups could lower the LUMO level, making the resulting materials candidates for electron-transporting or emissive layers.

The table below provides a hypothetical illustration of the types of electronic and photophysical properties that could be targeted and potentially achieved by synthesizing materials from this compound and various coupling partners.

| Coupling Partner (Example) | Resulting Material Type | Target HOMO (eV) | Target LUMO (eV) | Target Emission Wavelength (nm) | Potential Application |

| Thiophene Boronic Acid | Donor-Acceptor Copolymer | -5.2 to -5.5 | -2.8 to -3.1 | 500-550 (Green) | OLED Emissive Layer |

| Benzothiadiazole Boronic Ester | Donor-Acceptor Copolymer | -5.4 to -5.7 | -3.2 to -3.5 | 600-650 (Red) | Organic Photovoltaics |

| Phenylacetylene | Extended π-Conjugated System | -5.3 to -5.6 | -2.7 to -3.0 | 450-500 (Blue) | Organic Field-Effect Transistors |

Future Perspectives in Research on 4 Iodo 1 Methyl 1h Pyrrole 2 Carbaldehyde

Advancements in Site-Selective Functionalization Methodologies

A primary challenge in heterocyclic chemistry is the precise control of reactivity at specific positions on the aromatic ring. For 4-iodo-1-methyl-1H-pyrrole-2-carbaldehyde, the C3 and C5 positions are prime targets for further elaboration. Future research will likely focus on developing novel methods that can selectively functionalize these sites without disturbing the existing iodo and aldehyde groups.

One promising avenue is the advancement of directed C-H functionalization. rsc.org Strategies that utilize the inherent electronic properties of the pyrrole (B145914) ring, influenced by the electron-withdrawing aldehyde and the N-methyl group, could guide catalysts to specific C-H bonds. The development of transition-metal-catalyzed reactions that can operate under mild conditions will be crucial. For instance, methods developed for the site-selective synthesis of related iodopyrrole carboxaldehydes, which allow for tunable regioselectivity between the C4 and C5 positions by adjusting reaction conditions, serve as a valuable precedent. rsc.org Applying and refining these protocols—potentially involving proline catalysis or specific metal/ligand combinations—for the N-methylated substrate could unlock pathways to previously inaccessible derivatives. rsc.org

Exploration of Novel Catalytic Transformations for Diverse Derivatizations

The existing functional groups on this compound are ideal handles for a wide array of catalytic transformations. While its role in Suzuki-Miyaura coupling is known, the future lies in exploring a broader spectrum of cross-coupling reactions and other catalytic derivatizations. researchgate.netgriffith.edu.au

The carbon-iodine bond is a key site for innovation. Research is expected to move beyond standard couplings to explore more advanced transformations such as Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. Developing novel catalytic systems, perhaps employing earth-abundant metals or photocatalysis, could provide more sustainable and efficient routes to connect the pyrrole core to various aryl, alkyl, and heteroatom-containing moieties.

Simultaneously, the aldehyde group offers a gateway to numerous derivatives. Catalytic reduction to an alcohol, oxidation to a carboxylic acid, or participation in olefination reactions are standard transformations. Future work will likely target more complex catalytic processes, such as enantioselective additions to the aldehyde to create chiral centers, or its use as a directing group to facilitate transformations at adjacent positions on the pyrrole ring. The development of copper- and iodine-mediated oxidative annulation techniques for synthesizing pyrrole-2-carbaldehydes from simpler precursors highlights a trend towards discovering robust catalytic methods that could be adapted for post-synthesis modification. organic-chemistry.org

Integration into Advanced Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, represent a powerful strategy for rapidly building molecular complexity. nih.gov this compound is an excellent candidate for integration into novel MCR sequences, acting as a key building block.